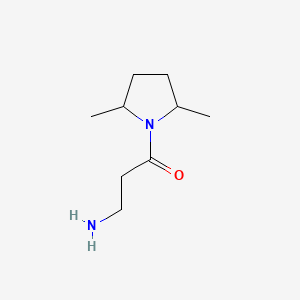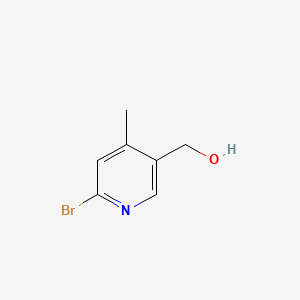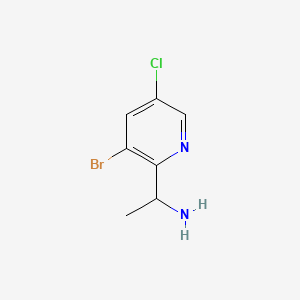
5-(Benzyloxy)-2,3-dichloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(Benzyloxy)-2,3-dichloropyridine” is a chemical compound likely containing a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “benzyloxy” prefix suggests the presence of a benzyloxy group (C6H5-CH2-O-) attached to the pyridine ring .
Chemical Reactions Analysis
Pyridine compounds can participate in various chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the benzyloxy group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Benzyloxy)-2,3-dichloropyridine” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the benzyloxy group) would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Supramolecular Chemistry and Biological Activity
- Supramolecular Building Blocks : Compounds like benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied for their supramolecular self-assembly behavior, which enables their use in nanotechnology, polymer processing, and biomedical applications. Their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases the versatile applications of similar structured compounds in designing supramolecular assemblies (Cantekin, de Greef, & Palmans, 2012).
Environmental and Health Impact Studies
- Environmental Persistence and Toxicity : Research on compounds like triclosan, which shares structural features such as chlorination with 5-(Benzyloxy)-2,3-dichloropyridine, provides insights into the environmental behavior, degradation pathways, and toxicological effects of halogenated compounds. These studies highlight the importance of understanding the environmental fate and potential health impacts of synthetic chemicals (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Organic Synthesis and Catalysis
- Hybrid Catalysts in Synthesis : The development of hybrid catalysts for synthesizing structurally complex molecules, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, demonstrates the ongoing innovation in organic synthesis. These catalysts facilitate one-pot multicomponent reactions, offering a glimpse into how similar catalytic strategies might be applied to synthesize or modify compounds like 5-(Benzyloxy)-2,3-dichloropyridine (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Drug Discovery
- Antineoplastic Agents : The review of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as candidate antineoplastic agents over the last 15 years showcases the potential of structurally complex molecules in cancer therapy. This research underscores the importance of structure-activity relationships in designing effective therapeutic agents, a principle that is also relevant in the research and development of compounds like 5-(Benzyloxy)-2,3-dichloropyridine for potential medicinal applications (Hossain, Enci, Dimmock, & Das, 2020).
Orientations Futures
Propriétés
IUPAC Name |
2,3-dichloro-5-phenylmethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKDILGRPWWOPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716551 |
Source


|
| Record name | 5-(Benzyloxy)-2,3-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2,3-dichloropyridine | |
CAS RN |
1314987-39-7 |
Source


|
| Record name | 2,3-Dichloro-5-(phenylmethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)-2,3-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3h-Imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B572857.png)



![3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B572864.png)

![8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B572866.png)



![4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572874.png)


